

# A Technical Guide to the Physicochemical Properties of 4-(2-Aminoethyl)tetrahydropyran

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## Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

Cat. No.: B112880

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## Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold integral to modern medicinal chemistry.<sup>[1][2]</sup> Its saturated, non-planar structure offers a desirable alternative to carbocyclic rings, often improving key drug-like properties such as aqueous solubility and metabolic stability.<sup>[3]</sup> As a structural motif, THP is found in numerous biologically active compounds, including notable anticancer agents.<sup>[2]</sup> The compound **4-(2-Aminoethyl)tetrahydropyran**, in particular, represents a versatile building block for synthetic chemists.<sup>[4][5]</sup> It combines the favorable properties of the THP core with a reactive primary aminoethyl group, providing a key point for molecular elaboration.<sup>[5][6]</sup> A comprehensive understanding of its core physicochemical properties is therefore not merely academic; it is a prerequisite for its effective deployment in drug design and development programs. This guide provides an in-depth analysis of these properties, grounded in authoritative experimental methodologies and their underlying scientific principles.

## Core Physicochemical Profile of 4-(2-Aminoethyl)tetrahydropyran

A molecule's physicochemical profile governs its pharmacokinetic and pharmacodynamic behavior. For **4-(2-Aminoethyl)tetrahydropyran**, the interplay between the polar ether group within the aliphatic ring and the basic primary amine side chain dictates its properties. While extensive experimental data for this specific molecule is not consolidated in the public

literature, its fundamental attributes and predicted values provide a strong starting point for experimental characterization.

Table 1: Summary of Physicochemical Properties

Property	Value / Predicted Value	Significance in Drug Discovery
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	Defines the elemental composition and exact mass. [5][7]
Molecular Weight	129.20 g/mol	A low molecular weight is generally favorable for oral bioavailability, aligning with guidelines like Lipinski's Rule of Five.[6][7]
Appearance	Colorless to light yellow liquid	Basic physical state observation is the first step in material characterization.[5][6]
Boiling Point	88-89 °C at 13 mmHg	Indicates volatility and is a key parameter for purification by distillation.[8]
Predicted pKa	10.34 ± 0.10	The pKa of the primary amine determines the ionization state at physiological pH (7.4), profoundly impacting solubility, receptor interactions, and membrane permeability.[8]
Predicted logP	~1.0 - 1.2	As a measure of lipophilicity, logP is critical for the absorption, distribution, metabolism, and excretion (ADME) profile; a balanced value is key for membrane permeability and aqueous solubility.[9]
Solubility	Soluble in Chloroform and Methanol	Solubility in aqueous and organic media is crucial for formulation, assay

development, and predicting in vivo behavior.<sup>[8]</sup>

## Experimental Determination of Key Physicochemical Parameters

To move beyond predicted values and generate the robust data required for drug development, standardized experimental protocols are essential. The following sections detail the "gold standard" methodologies for determining the most critical physicochemical properties.

### pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is arguably the most important physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule in different biological compartments, which in turn controls solubility, permeability, target binding, and formulation. Potentiometric titration remains a high-precision technique for its determination.<sup>[10]</sup>

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Step-by-Step Methodology:

- Preparation: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).<sup>[11][12]</sup> Prepare a sample solution of **4-(2-Aminoethyl)tetrahydropyran** (e.g., 20 mL of a 1mM solution).<sup>[11]</sup> To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M KCl.<sup>[11][12]</sup>
- Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.<sup>[12]</sup> Make the solution acidic (pH 1.8-2.0) with a standardized 0.1 M HCl solution.<sup>[11][12]</sup> Begin the titration by adding small, known volumes of a standardized 0.1 M NaOH solution.<sup>[12]</sup>
- Data Collection: After each addition of NaOH, allow the pH reading to stabilize before recording it along with the corresponding volume of titrant added. Continue this process until

the pH reaches a stable plateau in the basic range (e.g., pH 12-12.5).[11][12]

- Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoidal curve's inflection point corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[13] For accuracy, perform the titration in triplicate.[11]

Causality in Protocol Design:

- Expertise & Experience: Using a background electrolyte like KCl is critical. It swamps out minor fluctuations in ionic strength as the titration proceeds, ensuring that the measured pH changes are due to the protonation/deprotonation of the analyte, not changes in ion activity.
- Trustworthiness: The protocol is self-validating through the use of standardized acidic and basic titrants and a multi-point pH meter calibration. This ensures the accuracy of both the volume and pH measurements, which are the two variables used to determine the pKa.

## LogP / LogD Determination by the Shake-Flask Method

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. The partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH are the standard measures of lipophilicity. The shake-flask method, though labor-intensive, is considered the "gold standard" for its direct and accurate measurement.[14][15]

Experimental Workflow:

Caption: Workflow for logD determination by the shake-flask method.

Detailed Step-by-Step Methodology:

- Preparation: Prepare an aqueous buffer at the desired pH (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance).[16][17] Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate; do the same for the buffer with n-octanol. This prevents volume changes during the experiment.[14]
- Partitioning: Add a known amount of **4-(2-Aminoethyl)tetrahydropyran** stock solution to a vial. Add precise volumes of the pre-saturated n-octanol and pre-saturated buffer.

- **Equilibration:** Seal the vials and shake them vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.[17]
- **Separation & Analysis:** Centrifuge the vials to achieve a sharp separation between the aqueous and organic layers.[17] Carefully withdraw an aliquot from each phase, ensuring no cross-contamination. Quantify the concentration of the compound in each aliquot using a suitable, validated analytical method like LC-MS/UV.[16][17] The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

#### Causality in Protocol Design:

- **Expertise & Experience:** The pre-saturation of the two phases is a critical step often overlooked by novices. n-Octanol and water have some mutual solubility (~0.5 M of water in octanol). Failure to pre-saturate would cause the phase volumes to change during shaking, leading to inaccurate concentration measurements and an erroneous logD value.
- **Trustworthiness:** This method directly measures the concentration of the analyte in both phases after equilibrium has been established, making it a direct and definitive measurement rather than a predictive or correlative one. Validation is achieved by running control compounds with known logD values in parallel.

## Aqueous Solubility Determination by the Equilibrium Shake-Flask Method

Aqueous solubility is a fundamental property that affects everything from in vitro assay performance to oral bioavailability. The equilibrium shake-flask method is the benchmark for determining thermodynamic solubility, which represents the true saturation point of a compound in a given medium.[18]

#### Experimental Workflow:

Caption: Workflow for equilibrium aqueous solubility determination.

#### Detailed Step-by-Step Methodology:

- Equilibration: Add an excess amount of solid **4-(2-Aminoethyl)tetrahydropyran** to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[18] [19]
- Incubation: Seal the vials and agitate them in an incubator with orbital shaking at a constant, physiologically relevant temperature (e.g., 37 °C) for an extended period (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.[19]
- Separation: Separate the undissolved solid from the saturated solution. This can be done by filtering the sample through a low-protein-binding filter (e.g., PVDF) or by high-speed centrifugation and carefully sampling the supernatant.[20]
- Quantification: Create a standard curve of the compound with known concentrations. Accurately dilute the clear filtrate or supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration is the thermodynamic solubility.[20]

#### Causality in Protocol Design:

- Expertise & Experience: The incubation time is critical. Short incubation times may lead to an underestimation of solubility, reflecting a kinetic rather than thermodynamic value. A 24-48 hour period is generally sufficient to ensure true equilibrium is achieved.[19][20] The choice of filtration versus centrifugation can also be important; filtration is often faster, but care must be taken to use filters that do not adsorb the compound, which would artificially lower the measured solubility.
- Trustworthiness: The protocol's validity rests on ensuring that an excess of solid is present throughout the experiment and that the separation of solid from the solution is complete. Verifying the pH of the suspension at the end of the experiment is also a key quality control step.[18]

## Conclusion

While *in silico* models provide useful estimations, the rigorous experimental determination of physicochemical properties is an indispensable component of drug discovery and development. For a key building block like **4-(2-Aminoethyl)tetrahydropyran**, obtaining

precise values for pKa, logD, and aqueous solubility through the standardized protocols outlined in this guide provides the foundational data necessary for predictive modeling, rational molecular design, and successful formulation. This commitment to empirical data generation ensures a program is built on a foundation of scientific integrity, mitigating risks and increasing the probability of advancing effective therapeutic candidates.

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